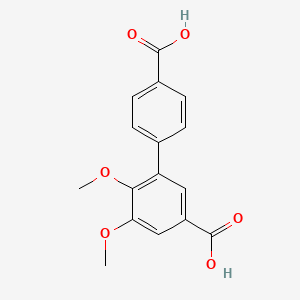
5,6-Dimethoxy-3,4'-biphenyldicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is an organic compound with the molecular formula C16H14O6 It is a biphenyl derivative characterized by the presence of two methoxy groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Diazotization: Starting with an amino-substituted biphenyl compound, diazotization is carried out using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0°C).
Sandmeyer Reaction: The diazonium salt formed is then subjected to a Sandmeyer reaction using copper(I) iodide (CuI) under an inert atmosphere (argon) at 0-5°C.
Methylation: The resulting compound is methylated using dimethyl sulfate ((CH3)2SO4) at 80°C.
Coupling Reaction: The methylated product undergoes a coupling reaction with copper at high temperatures (210-220°C) under an inert atmosphere.
Hydrolysis: The final step involves hydrolysis using potassium hydroxide (KOH) in methanol (CH3OH) at 65°C, followed by acidification with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The methoxy and carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 3,3’-Dimethoxy-4,4’-biphenyldicarboxylic acid
- 4,4’-Dimethoxy-3,3’-biphenyldicarboxylic acid
Uniqueness
5,6-Dimethoxy-3,4’-biphenyldicarboxylic acid is unique due to the specific positions of the methoxy and carboxylic acid groups on the biphenyl structure
Properties
CAS No. |
50522-23-1 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-(4-carboxyphenyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-8-11(16(19)20)7-12(14(13)22-2)9-3-5-10(6-4-9)15(17)18/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
SZGNXFGJMDIUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


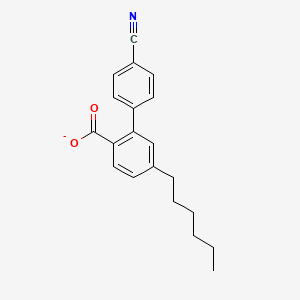
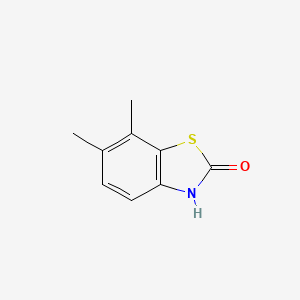
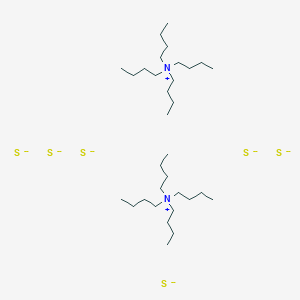
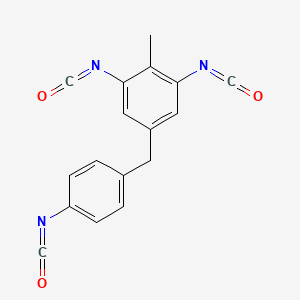
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)

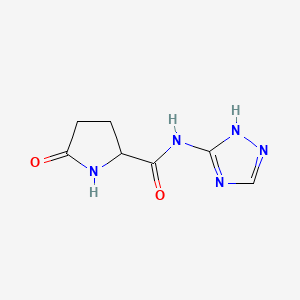
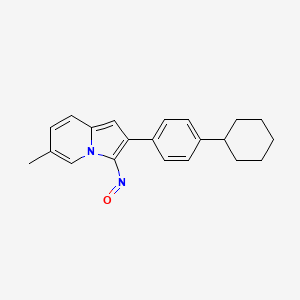
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)

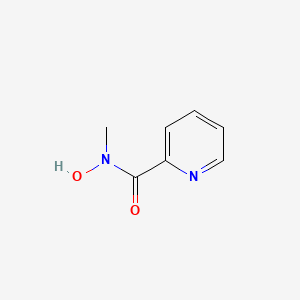

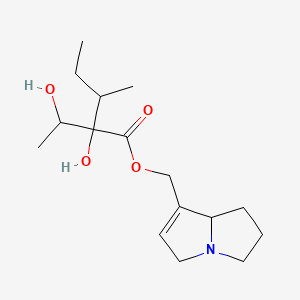
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
